benzyl (3S,4S)-4-[(tert-butoxycarbonyl)amino]-3-fluoropiperidine-1-carboxylate

Chiral synthesis Enantiomeric purity 3-Fluoropiperidine

Researchers requiring a chiral, orthogonally protected 3-fluoro-4-aminopiperidine scaffold often face supply of undefined stereochemistry or mono-protected variants that limit synthetic flexibility. This (3S,4S) building block solves that bottleneck. - Defined (3S,4S) syn-stereochemistry eliminates chiral resolution, reducing process mass intensity in scale-up. - Orthogonal Cbz/Boc protection enables two divergent synthetic vectors: selective Boc deprotection for 4-amino elaboration, followed by Cbz removal for piperidine N-functionalization. - The 3-fluoro substituent predictably modulates amine pKa (~-1.0-1.5 units) and LogP (~+0.5 units) versus non-fluorinated analogs for rational lead optimization.

Molecular Formula C18H25FN2O4
Molecular Weight 352.4 g/mol
Cat. No. B12447836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl (3S,4S)-4-[(tert-butoxycarbonyl)amino]-3-fluoropiperidine-1-carboxylate
Molecular FormulaC18H25FN2O4
Molecular Weight352.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCN(CC1F)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C18H25FN2O4/c1-18(2,3)25-16(22)20-15-9-10-21(11-14(15)19)17(23)24-12-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,20,22)/t14-,15-/m0/s1
InChIKeyMAHFDCMVFKTGJD-GJZGRUSLSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 250 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl (3S,4S)-4-[(tert-butoxycarbonyl)amino]-3-fluoropiperidine-1-carboxylate: Stereochemical Building Block


Benzyl (3S,4S)-4-[(tert-butoxycarbonyl)amino]-3-fluoropiperidine-1-carboxylate (CAS 1052713-39-9) is a chiral, orthogonally protected 3-fluoro-4-aminopiperidine derivative . It features a syn (trans) relationship between the fluorine and Boc-protected amino substituents on the piperidine ring. This compound serves as a versatile intermediate in medicinal chemistry, particularly for constructing fluorinated pharmacophores found in kinase inhibitors, CGRP receptor antagonists, and other therapeutic candidates [1]. The combination of Cbz (benzyl carbamate) and Boc (tert-butoxycarbonyl) protecting groups enables stepwise, selective deprotection for divergent synthetic pathways.

Stereochemical control: single (3S,4S) enantiomer
Orthogonal Cbz/Boc protection for divergent synthesis
Syn-1,2-fluoro-amine pharmacophore for kinase inhibitor & CGRP antagonist studies

Why 3-Fluoro-4-aminopiperidine Analogs Cannot Substitute


Substituting this compound with its (3R,4R) enantiomer, (3S,4R) diastereomer, or non-fluorinated analogs can lead to divergent biological activity, as the syn-1,2-amino-fluoropiperidine configuration is a critical pharmacophore in multiple drug candidates [1]. The orthogonal Cbz/Boc protection strategy is non-interchangeable with mono-protected or differentially protected variants, as it dictates the permissible reaction sequence and ultimate functional group presentation [2]. Furthermore, the single fluorine atom at the 3-position significantly modulates the piperidine ring's basicity (pKa) and lipophilicity (LogP) compared to non-fluorinated counterparts, impacting both in vitro potency and in vivo pharmacokinetics [3].

(3R,4R) or (3S,4R) stereoisomers
Syn configuration is required for target engagement; biological activity may shift with alternative stereochemistry.
Non-fluorinated analogs
Absence of 3-fluorine alters piperidine pKa and LogP, potentially changing both potency and PK profile.
Mono-protected (Boc-only or Cbz-only) variants
Lack of orthogonal protection limits synthetic flexibility; additional protection/deprotection steps may reduce overall yield.

Benzyl (3S,4S)-4-[(tert-butoxycarbonyl)amino]-3-fluoropiperidine-1-carboxylate: Procurement Differentiation


Stereochemical Purity: Single Enantiomer vs Racemate

The (3S,4S) single enantiomer is essential for maintaining the syn-1,2-amino-fluoropiperidine geometry required for target engagement [1]. In the CGRP receptor antagonist program, only the syn-configuration provided the desired biological activity; the anti-diastereomer (3S,4R or 3R,4S) was reportedly inactive [1]. This compound, when sourced as the defined (3S,4S) isomer (CAS 1052713-39-9), avoids the 50% inactive isomer inherent in the racemic trans-mixture (CAS 1052713-40-2), directly impacting reaction efficiency and final product purity.

Stereochemical Purity
Head-to-head
Single (3S,4S) enantiomer avoids 50% inactive isomer present in racemic trans-mixture
Enantiomeric identity critical for pharmacophore
Cross-study comparable; syn configuration required for CGRP antagonist activity
Chiral synthesis Enantiomeric purity 3-Fluoropiperidine

Orthogonal Cbz/Boc Protection vs Mono-Protected Analogs

The compound features an orthogonal protection scheme where the Boc group can be cleaved under acidic conditions (e.g., TFA) while leaving the Cbz group intact, or the Cbz group can be removed via hydrogenolysis without affecting the Boc group [1]. Mono-protected analogs, such as tert-butyl (3S,4S)-4-amino-3-fluoropiperidine-1-carboxylate (CAS 1228185-45-2), lack this versatility and require additional protection/deprotection steps, reducing overall synthetic efficiency. Quantitative studies on related systems show that orthogonal deprotection can achieve yields of >90% for selective Boc removal, while non-orthogonal systems require multi-step sequences with cumulative yields often below 70% [2].

Orthogonal Deprotection
Class-level inference
Cbz/Boc enables one-step selective deprotection, avoiding multi-step sequences in mono-protected analogs
Supports divergent synthesis workflows
Estimated 20–30% cumulative yield improvement based on protection chemistry review
Orthogonal protecting groups Solid-phase synthesis Divergent synthesis

pKa and LogP Modulation by 3-Fluorination

A systematic study of monofluorinated piperidine derivatives demonstrated that a single fluorine atom at the 3-position reduces the pKa of the piperidine nitrogen by approximately 1.0–1.5 units compared to the non-fluorinated parent (typical piperidine pKa ~10.5), while increasing LogP by 0.3–0.7 units . This modulation is critical for balancing potency (requires sufficient basicity for target interaction) and ADME properties (lower basicity reduces hERG binding and improves membrane permeability) . The non-fluorinated analog, benzyl (3S,4S)-4-[(tert-butoxycarbonyl)amino]piperidine-1-carboxylate, would be expected to have a pKa ~1.0–1.5 units higher and a LogP ~0.5 units lower based on the established SAR for monofluorinated piperidines .

pKa & LogP Shift
Class-level inference
ΔpKa ≈ -1.0 to -1.5; ΔLogP ≈ +0.5
Fluorination modulates basicity and lipophilicity
Predicted from monofluorinated piperidine SAR; verify experimentally
pKa modulation Lipophilicity Fluorine walk

CGRP Antagonist and JAK Inhibitor Applications

The syn-1,2-amino-fluoropiperidine scaffold, to which this protected intermediate directly maps, has been validated as a key pharmacophore in a Merck CGRP receptor antagonist that advanced to preclinical studies [1]. Additionally, the analogous cis-4-amino-3-fluoropiperidine moiety is cited as a critical chiral element in PTK2 inhibitors, JAK inhibitors, and gyrase inhibitors [2]. The (3S,4S) configuration maps to the syn relative stereochemistry required for these targets. In contrast, the (3R,4S) isomer, while also synthetically accessible, provides the anti configuration and has been reported to be less active or inactive in these systems [1].

Pharmacophore Validation
Direct head-to-head
Syn (3S,4S) active in CGRP antagonist; anti diastereomer reported inactive
Stereochemistry determines target engagement
Preclinical candidate context; syn required for kinase inhibitor pharmacophores
CGRP receptor antagonist JAK inhibitor Syn-amino-fluoropiperidine

Commercial Purity and Batch Consistency

Commercial sourcing of this compound (CAS 1052713-39-9) provides a minimum purity specification of 95% (HPLC/GC) . This is critical for multi-step synthesis, where impurities in the building block can propagate and become unresolvable in later stages. The racemic trans-mixture (CAS 1052713-40-2) is also available at 95% purity , but its use introduces a 50% enantiomeric impurity problem that cannot be corrected downstream without costly chiral separation. The defined (3S,4S) enantiomer eliminates this purification burden.

Enantiomeric Purity
Data to verify
≥95% chemical purity; single enantiomer eliminates 50% enantiomeric impurity vs racemate
Reduces downstream chiral purification burden
Supplier QC specification; verify by chiral HPLC for critical applications
Chemical purity Quality control Sourcing

Benzyl (3S,4S)-4-[(tert-butoxycarbonyl)amino]-3-fluoropiperidine-1-carboxylate: Application Scenarios


CGRP Receptor Antagonist Synthesis

This compound is the protected, direct precursor to the syn-1,2-amino-fluoropiperidine intermediate 4 described by Molinaro et al. (2019) [1]. Its use enables the asymmetric synthesis of CGRP receptor antagonists, where the syn stereochemistry is essential for biological activity. Selective Boc deprotection exposes the 4-amino group for further derivatization, while the Cbz group remains intact until a later deprotection step.

JAK and PTK2 Inhibitor Library Synthesis

The orthogonal Cbz/Boc protection of this building block enables two distinct synthetic vectors from a single intermediate [1]. Following Boc deprotection, the free amine can be elaborated (e.g., amide coupling, reductive amination), then the Cbz group can be removed to functionalize the piperidine nitrogen. This divergent capability is critical for generating focused kinase inhibitor libraries where both the 3-fluoro and 4-amino substitution patterns are conserved pharmacophoric elements [2].

Physicochemical Property Optimization for Fluorinated Leads

As demonstrated by the systematic study of Melnykov et al. (2023) [1], incorporating this 3-fluorinated piperidine building block into a lead series predictably reduces the amine pKa by ~1.0–1.5 units and increases LogP by ~0.5 units compared to the non-fluorinated analog. This provides a rational design tool for medicinal chemists seeking to fine-tune basicity and lipophilicity while maintaining the syn-amino-fluoropiperidine geometry for target potency.

Process Scale-up of Fluorinated Intermediates

The multikilogram-scale asymmetric hydrogenation methodology reported by Qu et al. (2021) [1] provides a viable manufacturing route to the cis-amino-fluoropiperidine scaffold. This compound, as a protected analog, can be integrated into such routes for large-scale synthesis, where the defined (3S,4S) stereochemistry eliminates the need for chiral resolution and significantly reduces process mass intensity compared to routes employing racemic intermediates.

Application
Selection Property
Validation Focus
CGRP Antagonist Pharmacophore Studies
Stereochemical syn-configuration identity
Syn-amino-fluorine pharmacophore target engagement
Kinase Inhibitor Library Synthesis
Orthogonal Cbz/Boc divergent protection
Selective deprotection sequence fidelity
Physicochemical Lead Optimization
pKa and LogP modulation by 3-fluorination
Basicity/lipophilicity fine-tuning in lead series
Process-Scale Synthesis
Defined (3S,4S) stereochemistry for chiral efficiency
Chiral resolution avoidance and process mass intensity assessment
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